1-O-Deacetyl-2alpha-hydroxykhayanolide E
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Deacetyl-2alpha-hydroxykhayanolide E typically involves the extraction from natural sources, followed by purification processes. The seeds of Swietenia mahagoni are subjected to solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate. The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the compound in high purity .
Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance and the complexity of its synthetic routes. advancements in biotechnological methods, such as plant cell culture techniques, are being explored to enhance the yield and scalability of production .
Chemical Reactions Analysis
Types of Reactions: 1-O-Deacetyl-2alpha-hydroxykhayanolide E undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions can replace specific functional groups, leading to derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each exhibiting unique biological activities .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits significant anti-inflammatory and anti-cancer activities, making it a candidate for drug development.
Medicine: Its anti-microbial properties are being explored for the development of new antibiotics.
Industry: The compound’s unique chemical structure makes it useful in the development of natural pesticides and other agrochemicals
Mechanism of Action
The mechanism of action of 1-O-Deacetyl-2alpha-hydroxykhayanolide E involves multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).
Anti-cancer: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-microbial: It disrupts the cell membrane integrity of microbes, leading to cell death.
Comparison with Similar Compounds
1-O-Deacetyl-2alpha-hydroxykhayanolide E is compared with other triterpenoids such as:
Khayanolide A: Similar in structure but differs in its acetylation pattern, leading to different biological activities.
Swietenine: Another triterpenoid from the same plant, known for its anti-malarial properties.
Azadirachtin: A well-known triterpenoid from the neem tree, used extensively as a natural pesticide
The uniqueness of this compound lies in its specific hydroxylation and deacetylation, which confer distinct biological activities compared to its analogs .
Properties
IUPAC Name |
methyl (2S)-2-[(1S,2S,3S,4R,7S,8S,12R,14R,16R,17R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O11/c1-21-11-24(32)19-26(33)13(23(24,3)16(21)15(29)18(30)35-4)5-7-22(2)17(12-6-8-36-10-12)37-14(28)9-25(22,26)38-27(19,34)20(21)31/h6,8,10,13,15-17,19,29,32-34H,5,7,9,11H2,1-4H3/t13-,15+,16+,17+,19+,21-,22+,23-,24+,25-,26+,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUBHZUNBSRUQC-UVQHVSCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6(C5=O)O)O)O)C)C(C(=O)OC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]4([C@H]([C@]5(C[C@@]4([C@H]6[C@@]3([C@]1(CC(=O)O[C@H]2C7=COC=C7)O[C@]6(C5=O)O)O)O)C)[C@@H](C(=O)OC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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